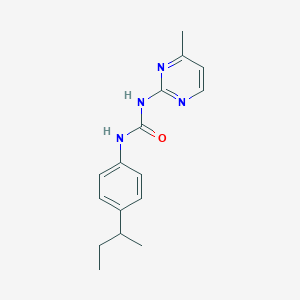
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as MPHP, is a synthetic stimulant drug that belongs to the piperidine class of chemicals. It is a designer drug that has gained popularity among recreational drug users due to its psychoactive effects. However, MPHP has also been studied for its potential applications in scientific research.
Mechanism of Action
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide can lead to dopamine depletion and neurotoxicity.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It can also cause hyperthermia, dehydration, and muscle breakdown. In addition, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have neurotoxic effects, particularly on dopamine neurons.
Advantages and Limitations for Lab Experiments
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the dopamine system. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide also has several limitations. It has a short half-life, which means that its effects are short-lived. In addition, its neurotoxic effects can make it difficult to use in long-term studies.
Future Directions
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Finally, future research could focus on developing safer and more effective dopamine reuptake inhibitors that do not have the neurotoxic effects of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide.
Synthesis Methods
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide is a synthetic compound that can be synthesized in a laboratory using various methods. One of the most common methods involves the reaction of 2-methylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then converted to the carboxamide form using a carboxylic acid.
Scientific Research Applications
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders.
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-3-4-9-13(11)15-14(17)16-10-6-5-8-12(16)2/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGFUWTOCABFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)